molecular formula C9H13FN2O2S B13340594 N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B13340594
M. Wt: 232.28 g/mol
InChI Key: LLHFNRFLXBXVSK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide typically involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions include imines, nitriles, sulfinamides, thiols, and various substituted benzene derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the known efficacy of sulfonamides in treating bacterial infections.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. The fluorine and methyl substitutions on the benzene ring can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)glycine

Uniqueness

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The combination of the sulfonamide group with the fluorine and methyl substitutions provides a distinct profile that can be exploited for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13FN2O2S

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide

InChI

InChI=1S/C9H13FN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3

InChI Key

LLHFNRFLXBXVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NCCN

Origin of Product

United States

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